molecular formula C18H17IN2O2 B283591 N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide

N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide

Cat. No. B283591
M. Wt: 420.2 g/mol
InChI Key: GZUVIYUJSHFNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide, also known as IPAM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. IPAM is a derivative of the compound piracetam, which is known to enhance cognitive function and improve memory.

Mechanism of Action

The exact mechanism of action of N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is not fully understood, but it is thought to involve the modulation of cholinergic neurotransmission in the brain. N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to increase the release of acetylcholine and increase the density of cholinergic receptors in the brain. Additionally, N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to increase the activity of the enzyme choline acetyltransferase, which is involved in the synthesis of acetylcholine.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide can increase the release of acetylcholine, increase the density of cholinergic receptors in the brain, and increase the activity of choline acetyltransferase. Additionally, N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide in lab experiments is its ability to enhance cognitive function and improve memory, which can be useful in studying learning and memory processes. Additionally, N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to have antioxidant properties, which can be useful in studying oxidative stress. One limitation of using N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide in lab experiments is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide. One direction is to further investigate its mechanism of action and the specific neurotransmitter systems it modulates. Additionally, research can be conducted on the potential therapeutic applications of N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide, such as in the treatment of cognitive disorders. Further studies can also be conducted to investigate the long-term effects of N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide use and its safety profile.

Synthesis Methods

The synthesis of N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide involves the condensation of 2-iodobenzoic acid with 2-oxo-4-phenylpyrrolidine-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to have potential applications in the field of neuroscience due to its ability to enhance cognitive function and improve memory. Studies have shown that N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide can increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory processes. Additionally, N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to increase the density of cholinergic receptors in the brain, which can improve the efficacy of acetylcholine signaling.

properties

Molecular Formula

C18H17IN2O2

Molecular Weight

420.2 g/mol

IUPAC Name

N-(2-iodophenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

InChI

InChI=1S/C18H17IN2O2/c19-15-8-4-5-9-16(15)20-17(22)12-21-11-14(10-18(21)23)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,20,22)

InChI Key

GZUVIYUJSHFNHH-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)CC(=O)NC2=CC=CC=C2I)C3=CC=CC=C3

Canonical SMILES

C1C(CN(C1=O)CC(=O)NC2=CC=CC=C2I)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.